N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide
Description
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an oxazole ring, and a carboxamide group, making it a molecule of interest for its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)19-9-5-8-13(19)10-17-15(20)14-11-23-16(18-14)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVODFOYYVPAV-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CNC(=O)C2=COC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H]1CNC(=O)C2=COC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a sulfonyl chloride reagent under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be formed via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Coupling of the Pyrrolidine and Oxazole Rings: The final step involves coupling the pyrrolidine and oxazole rings through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the oxazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine: A compound with a similar pyrrolidine ring but different substituents.
N-methyl-N-propagylbenzylamine: Another compound with a similar structural motif but different functional groups.
Uniqueness
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a carboxamide group. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
